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Improving the oral bioavailability of PND-1186 in animal studies.

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Technical Support Center: PND-1186 Animal Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **PND-1186** in animal studies, with a focus on improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oral dose of PND-1186 in mice?

A twice-daily oral gavage of 150 mg/kg **PND-1186** has been shown to achieve therapeutic plasma concentrations and significant anti-tumor efficacy in orthotopic breast carcinoma mouse models.[1][2][3] This dosing regimen resulted in a maximal plasma level of approximately 14 μM within 4 hours and sustained plasma levels above 3 μM for 12 hours.[1][3]

Q2: What is a suitable vehicle for oral administration of **PND-1186**?

PND-1186 is water-soluble and can be dissolved in water for oral administration.[4][5] For intraperitoneal injections, a vehicle of 50% PEG400 in PBS has been used.[1]

Q3: What is the mechanism of action of **PND-1186**?



PND-1186 is a potent and reversible inhibitor of Focal Adhesion Kinase (FAK).[6][7] It functions by blocking the tyrosine phosphorylation of FAK at Tyr-397, which in turn inhibits downstream signaling pathways involving substrates like p130Cas.[1][8] This inhibition can lead to reduced cell survival, migration, and invasion, and can promote apoptosis in tumor cells, particularly under three-dimensional growth conditions.[1][4][8]

Q4: What are the expected pharmacokinetic parameters of **PND-1186** in mice?

Following a single 150 mg/kg oral dose, **PND-1186** is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of about 14 μ M at 4 hours.[1][3] The oral administration provides a more sustained pharmacokinetic profile compared to intraperitoneal injection.[1][2] After intravenous injection, **PND-1186** exhibits a terminal half-life of 1.72 hours.[1]

Troubleshooting Guide

Issue 1: Lower than expected plasma concentrations of **PND-1186** after oral administration.

- Possible Cause 1: Formulation Issues.
 - Troubleshooting Step: Ensure complete dissolution of PND-1186 in the vehicle. PND-1186 is water-soluble (up to 22 mg/ml).[5] If using a suspension, ensure it is homogenous before and during administration.
- Possible Cause 2: Gavage Technique.
 - Troubleshooting Step: Improper oral gavage technique can lead to incomplete dosing.
 Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.
- Possible Cause 3: Animal-to-Animal Variability.
 - Troubleshooting Step: Biological variability is inherent in animal studies. Increase the number of animals per group to obtain a more robust pharmacokinetic profile.

Issue 2: Lack of anti-tumor efficacy despite oral administration.

• Possible Cause 1: Insufficient Plasma Concentration.



- Troubleshooting Step: Verify plasma concentrations of PND-1186 using HPLC and mass spectroscopy to ensure they are at or above the therapeutic threshold of 1 μM required for FAK inhibition in tumors.[1][3]
- Possible Cause 2: Tumor Model Resistance.
 - Troubleshooting Step: The specific tumor model may have intrinsic resistance to FAK inhibition. Confirm the expression and activation of FAK in your tumor model.
- Possible Cause 3: Dosing Regimen.
 - Troubleshooting Step: A twice-daily dosing schedule of 150 mg/kg has been shown to be effective.[1][2][3] Consider if your dosing frequency is sufficient to maintain therapeutic plasma levels.

Issue 3: Observed toxicity or adverse effects in animals.

- Possible Cause 1: High Dose.
 - Troubleshooting Step: While high-level oral administration has been reported to be non-toxic in mice, individual sensitivities can vary.[4] Monitor animals for weight loss or other signs of morbidity. If toxicity is observed, consider reducing the dose.
- Possible Cause 2: Vehicle Toxicity.
 - Troubleshooting Step: If using a vehicle other than water, ensure it is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to assess any vehicle-related toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of PND-1186 in Mice



Administration Route	Dose	Стах (µМ)	Tmax (hours)	Terminal Half- life (t1/2) (hours)
Intravenous (i.v.)	-	-	-	1.72
Intraperitoneal (i.p.)	30 mg/kg	35	0.25	-
Oral (p.o.)	150 mg/kg	~14	4	-
Ad libitum in water	0.5 mg/ml	-	-	-

Data compiled from Walsh et al., 2010.[1][3]

Table 2: In Vivo Efficacy of PND-1186 in Orthotopic Breast Cancer Models

Tumor Model	Treatment	Dose	Outcome
4T1	PND-1186 (p.o., b.i.d.)	150 mg/kg	3-fold reduction in final tumor volume
MDA-MB-231	PND-1186 (ad libitum in water)	0.5 mg/ml	Inhibition of tumor growth and metastasis

Data compiled from Walsh et al., 2010.[1][2]

Experimental Protocols

Protocol 1: Oral Administration of PND-1186 by Gavage

- Preparation of Dosing Solution:
 - Dissolve PND-1186 (as HCl salt) in sterile water to the desired concentration (e.g., for a 150 mg/kg dose in a 20g mouse, a 15 mg/ml solution would require a 0.2 ml gavage volume).
 - Ensure the solution is clear and free of particulates.



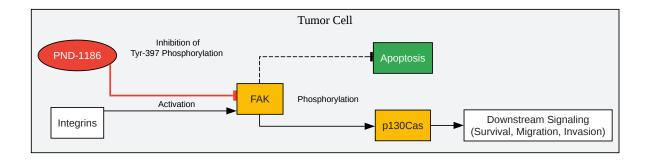
- Animal Handling:
 - Gently restrain the mouse.
- Gavage Procedure:
 - Use a proper-sized, ball-tipped gavage needle.
 - Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.
 - Monitor the animal briefly after administration to ensure no adverse reactions.
- Dosing Schedule:
 - For sustained plasma levels, administer the dose twice daily (b.i.d.).[1][2][3]

Protocol 2: Pharmacokinetic Analysis of PND-1186

- Sample Collection:
 - At predetermined time points after PND-1186 administration, collect blood samples from the animals (e.g., via tail vein or cardiac puncture).
 - Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation:
 - Centrifuge the blood samples at 4°C to separate the plasma.
 - Collect the supernatant (plasma) and store at -80°C until analysis.
- Sample Analysis:
 - Determine the concentration of PND-1186 in the plasma samples using high-performance liquid chromatography (HPLC) coupled with mass spectroscopy.[1][9]

Visualizations

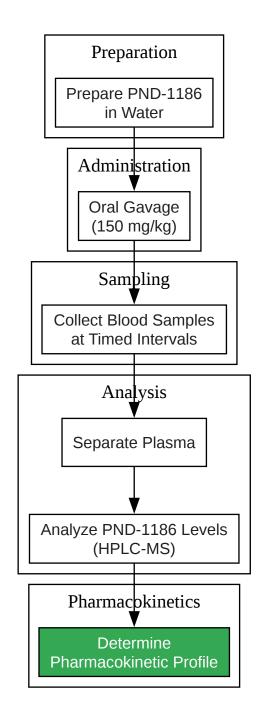




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Caption: **PND-1186** inhibits FAK phosphorylation, blocking downstream signaling and promoting apoptosis.





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Caption: Workflow for determining the oral bioavailability of PND-1186 in animal models.

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